L-LYSINE:2HCL (EPSILON-15N+)
Description
The Role of L-Lysine in Fundamental Biological Processes
L-lysine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. wikipedia.org Its primary and most well-known role is as a fundamental building block in protein synthesis (proteinogenesis). vedantu.comscispace.com Beyond this, lysine (B10760008) is critical for a variety of other biological functions:
Collagen Synthesis: Lysine is vital for the formation of collagen, the most abundant protein in the body, which provides structure to skin, bones, tendons, and ligaments. It participates in the cross-linking of collagen polypeptides, ensuring their strength and elasticity. vedantu.comchinaaminoacid.com
Carnitine Production: It serves as a precursor for the synthesis of carnitine, a substance essential for fatty acid metabolism, by helping to transport fats into the mitochondria to be converted into energy. vedantu.comscispace.com
Post-Translational Modifications: The side chain of lysine is a frequent site for post-translational modifications, such as methylation and acetylation. These modifications, particularly on histone proteins, play a crucial role in epigenetic regulation, affecting gene expression. vedantu.comscispace.com
Calcium Absorption: L-lysine aids in the absorption of calcium and can play a role in maintaining bone health. chinaaminoacid.com
Specificity and Utility of ε-15N Labeling in L-Lysine:2HCl
L-lysine possesses two amino groups: the alpha (α) amino group, which is involved in forming peptide bonds within a protein's backbone, and the epsilon (ε) amino group, located at the terminus of its side chain. The compound L-Lysine:2HCl (epsilon-15N+) is L-lysine that has been isotopically labeled specifically at this ε-nitrogen position and is supplied as a stable dihydrochloride (B599025) salt (·2HCl) to enhance solubility and stability. isotope.com
The specificity of labeling the ε-nitrogen is highly advantageous for certain research applications. While the α-amino group is primarily involved in the protein backbone, the ε-amino group is metabolically active in other ways. For instance, it is the target for ubiquitination, a key process in protein degradation, and is involved in enzymatic cross-linking in structural proteins like collagen. vedantu.com
Studies have shown that the metabolic fates of the α- and ε-amino groups can differ. Research in rat liver homogenates indicated that while both amino groups can be transferred, direct transamination of the α-amino group is unlikely. nih.gov The ε-amino group, however, is known to be transferred by enzymes like L-lysine ε-aminotransferase. nih.gov Therefore, by labeling the ε-nitrogen with ¹⁵N, researchers can specifically trace the fate of the lysine side chain in processes distinct from general protein synthesis and degradation, such as specific catabolic pathways and post-translational modifications. nih.govnih.gov This allows for a more nuanced investigation into lysine's diverse metabolic roles.
Overview of Research Paradigms Utilizing Isotopically Labeled Lysine
Isotopically labeled lysine, including the ε-¹⁵N variant, is a versatile tool employed across several research paradigms to quantify the dynamics of biological systems.
Whole-Body Protein Turnover: A primary application is in measuring whole-body protein turnover, which is the continuous synthesis and breakdown of proteins. cambridge.orgeurisotop.com By introducing ¹⁵N-labeled lysine into a system and measuring its dilution in the plasma free amino acid pool, researchers can calculate the flux of lysine, which reflects the rate at which protein is being broken down. portlandpress.com Subsequent analysis of ¹⁵N incorporation into new proteins or its appearance in metabolic end-products like urea (B33335) allows for the calculation of synthesis and oxidation rates. researchgate.netmetsol.com
Muscle Protein Synthesis: More targeted studies use labeled lysine to measure protein synthesis rates in specific tissues, such as skeletal muscle. portlandpress.com This often involves a continuous infusion of the tracer combined with serial muscle biopsies. By measuring the rate of incorporation of ¹⁵N-lysine into muscle protein fractions (e.g., myofibrillar and sarcoplasmic), scientists can determine the fractional synthetic rate of those proteins, providing insight into how muscle mass is regulated under various conditions like feeding, exercise, or disease. portlandpress.com
Quantitative Proteomics (SILAC): In the field of proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative analysis of proteins. isotope.comnih.gov Cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) lysine and/or arginine. nih.gov When the cell populations are mixed, their proteins can be extracted, digested, and analyzed by mass spectrometry. The ratio of heavy to light peptides provides a precise relative quantification of protein abundance between the different cell populations. This has been instrumental in studying changes in the proteome in response to various stimuli or in different disease states. acs.org
Metabolic Flux Analysis: Researchers use ε-¹⁵N labeled lysine to trace its metabolic pathways. For example, studies have investigated how lysine supplementation affects protein accretion and metabolism by tracking the distribution of the ¹⁵N label. nih.gov This approach helps elucidate how nutrient availability influences the balance between protein synthesis and degradation. nih.gov
Below are tables summarizing findings from key research studies that have utilized isotopically labeled lysine to investigate these biological phenomena.
Table 1: Research Findings from L-[α-¹⁵N]lysine Infusion Studies in Humans This table presents data from a study investigating muscle and whole-body protein turnover.
| Parameter | Mean Value | Range | Citation |
| Total Plasma Lysine Flux | 7.3 mmol/h | 4.8–9.6 mmol/h | portlandpress.com |
| Total Body Protein Turnover | 3.5 g/kg/day | 2.5–5.0 g/kg/day | portlandpress.com |
| Sarcoplasmic Protein Fractional Synthetic Rate | 3.8 %/day | 2.2–5.1 %/day | portlandpress.com |
| Myofibrillar Protein Fractional Synthetic Rate | 1.46 %/day | 1.09–2.44 %/day | portlandpress.com |
| Muscle Protein Synthesis (% of Whole-Body) | 53.2 % | 39.5–62.1 % | portlandpress.com |
Table 2: Research Findings from ¹⁵N-Glycine and Lysine Studies in Pigs This table shows the effect of dietary lysine levels on nitrogen metabolism and protein turnover.
| Dietary Group | Nitrogen Retention ( g/day ) | Whole-Body Protein Synthesis (g/kg0.75/day) | Whole-Body Protein Degradation (g/kg0.75/day) | Citation |
| Lysine-Deficient | 14.1 | 82.2 | 68.1 | nih.gov |
| Lysine-Adequate | 18.9 | 108.6 | 89.7 | nih.gov |
| Lysine-Excess | 18.8 | 109.2 | 90.4 | nih.gov |
Properties
Molecular Weight |
220.10 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies
Biosynthetic Routes for Cellular and Organismal Labeling
Incorporating L-Lysine (ε-¹⁵N+) into proteins biosynthetically is a key strategy in quantitative proteomics and structural biology. This is achieved by providing the labeled amino acid as a nutrient source to cells or whole organisms.
The most common method for biosynthetic labeling in cell culture is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). thermofisher.comresearchgate.net In this approach, cells are grown in a specialized medium where a standard "light" amino acid is replaced by its "heavy" isotopically labeled counterpart.
Media Formulation: For labeling with L-Lysine (ε-¹⁵N+), a custom culture medium is used that completely lacks natural (¹⁴N) lysine (B10760008). researchgate.net This base medium is then supplemented with the heavy L-Lysine (ε-¹⁵N+). To prevent the cells from sourcing unlabeled lysine from the media supplement, dialyzed fetal bovine serum (FBS) is typically used, as the dialysis process removes small molecules like amino acids. researchgate.net
Cell Lines and Incorporation: This technique has been successfully applied to a wide range of cell lines, including human embryonic kidney (HEK) 293 cells and Chinese hamster ovary (CHO) cells. nih.govnih.gov Typically, cells are passaged for several doublings (a minimum of five is recommended) in the heavy medium to ensure near-complete incorporation of the labeled lysine into the entire proteome. researchgate.net
Metabolic Scrambling: A potential issue is metabolic scrambling, where the isotopic label is transferred to other molecules. Studies in HEK293 cells have shown that the α-¹⁵N atom of lysine experiences minimal scrambling. nih.gov However, the ε-amino group can be subject to exchange through the activity of enzymes like saccharopine dehydrogenase, which could potentially dilute the isotopic enrichment at that specific position. nih.gov
Table 3: Common Cell Lines and Media for Isotopic Enrichment with L-Lysine
| Cell Line | Culture Medium Type | Key Considerations | References |
|---|---|---|---|
| HEK293 | DMEM-based SILAC medium | Widely used for protein expression; minimal scrambling of the α-N. | nih.govnih.gov |
| CHO | DMEM/F12-based medium | Robust cell line for recombinant protein production. | nih.gov |
| E. coli | Minimal Medium (e.g., M9) | Used for high-level expression of recombinant proteins. | isotope.com |
| Insect (Sf9) | BioExpress 2000® | Effective for producing complex proteins like GPCRs. | isotope.com |
Extending isotopic labeling to whole organisms provides insights into protein dynamics and metabolism in a complete physiological context. nih.gov This is achieved by feeding the model organisms a diet where the sole source of a particular nutrient is isotopically labeled.
Methodology: The labeled diet is provided over a sufficient period, sometimes across multiple generations, to achieve high levels of isotopic incorporation throughout the organism's tissues. pnas.org
Model Systems:
C. elegans and Drosophila melanogaster: These are prominent model organisms for metabolic labeling with ¹⁵N, often by feeding them ¹⁵N-labeled yeast or bacteria. nih.gov
Rodents (Rats and Mice): Studies in rats have shown that ¹⁵N from sources like ¹⁵NH₄Cl can be incorporated into lysine by the gut microflora, which is then absorbed by the host. nih.govcambridge.org To achieve controlled, uniform labeling of the host itself, germ-free mice have been raised on a diet containing uniformly ¹⁵N-labeled spirulina, resulting in >97% isotopic enrichment. pnas.org
Plants: In plants, labeled lysine can be supplied to study the biosynthesis of specific metabolites. For example, feeding [ε-¹⁵N]-L-lysine to tobacco hairy roots has been used to trace the biosynthetic pathway of the alkaloid anabasine. researchgate.net
Table 4: Examples of Metabolic Incorporation in Model Organisms
| Model Organism | Labeling Method | Research Application | Reference |
|---|---|---|---|
| Gnotobiotic Mice | Diet of ¹⁵N-labeled spirulina | Quantitative proteomics of host tissues in response to gut microbiota. | pnas.org |
| C. elegans | Feeding on ¹⁵N-labeled E. coli | Quantitative proteomics of developmental processes. | nih.gov |
| Drosophila melanogaster | Feeding on ¹⁵N-labeled yeast | Analysis of protein expression during development. | nih.gov |
| Tobacco (N. tabacum) | Feeding hairy roots with ε-¹⁵N-L-lysine | Elucidation of alkaloid biosynthetic pathways. | researchgate.net |
Table 5: Compound Names Mentioned in Article
| Compound Name |
|---|
| L-Lysine:2HCl (ε-¹⁵N+) |
| L-Lysine |
| Arginine |
| Glutamic acid |
| Ammonia |
| Ammonium chloride |
| α-amino-ε-caprolactam |
| α-N-carbobenzoxy-L-lysine |
| ε-N-methyl-L-lysine |
| α-N-benzoyl-ε-N-p-toluenesulphonyl-L-lysine |
| Anabasine |
Metabolic Incorporation in Model Organisms
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used and robust metabolic labeling technique for quantitative proteomics. thermofisher.com The core principle of SILAC involves replacing a standard, or "light," amino acid with a "heavy," stable isotope-labeled counterpart in the cell culture medium. ukisotope.comsigmaaldrich.com As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins. ukisotope.comucsd.edu
For lysine-containing proteins, L-lysine labeled with heavy isotopes such as ¹³C and ¹⁵N is commonly used. researchgate.net For instance, L-lysine with six ¹³C atoms and two ¹⁵N atoms (L-lysine-¹³C₆,¹⁵N₂) is frequently employed in SILAC experiments. thermofisher.commedchemexpress.com This results in a distinct mass shift in the labeled proteins and their constituent peptides, which can be accurately measured by mass spectrometry. sigmaaldrich.com
The key advantages of SILAC include its high labeling efficiency, often approaching 100%, and the fact that labeling occurs in vivo during normal cell growth. thermofisher.comukisotope.com This minimizes sample handling and potential for error, as the "light" and "heavy" cell populations can be combined at an early stage of the experimental workflow. sigmaaldrich.com The resulting mass-labeled peptides provide excellent predictability and allow for accurate relative quantification of proteins between different cell populations. sigmaaldrich.com
SILAC is not limited to studying protein abundance; it is also well-suited for investigating post-translational modifications, protein-protein interactions, and protein turnover. sigmaaldrich.comresearchgate.net The versatility of SILAC is further enhanced by the ability to use different isotopes for multiplexing, allowing for the comparison of up to three different experimental conditions simultaneously. thermofisher.com
Table 1: Common Isotopes of L-Lysine Used in SILAC
| Isotope-Labeled L-Lysine | Mass Shift (Da) | Application |
|---|---|---|
| 4,4,5,5-D₄ L-lysine | 4 | 3-plex experiments thermofisher.com |
| ¹³C₆ L-lysine | 6 | Standard SILAC |
Dietary Administration for In Vivo Labeling (e.g., animal models)
To extend the principles of stable isotope labeling to whole organisms, dietary administration of labeled amino acids is employed in a technique often referred to as Stable Isotope Labeling in Mammals (SILAM). ckisotopes.comisotope.com This approach is critical for studying protein dynamics and metabolism in the context of a complete biological system. openaccesspub.org
In animal models, such as rats and mice, a standard diet is replaced with one containing a source of heavy isotopes. ckisotopes.comopenaccesspub.org This can be a specific labeled amino acid, like ¹³C₆-lysine, or a uniformly ¹⁵N-labeled protein source, such as Spirulina. isotope.comopenaccesspub.org The animal metabolizes the labeled food, breaking it down into free amino acids that are then used for the de novo synthesis of proteins throughout the body. openaccesspub.org
This method allows for the comprehensive labeling of the entire proteome of the animal. ckisotopes.com The tissues from these "heavy" animals can then be used as internal standards for quantitative proteomic analysis of tissues from "light" (unlabeled) animals under different physiological or disease conditions. isotope.comopenaccesspub.org Mixing the heavy and light tissue samples prior to sample preparation minimizes variability and enhances the accuracy of quantification. ckisotopes.comisotope.com
Research has demonstrated the feasibility of achieving high levels of isotopic enrichment in various tissues, including those with slow protein turnover like the brain. acs.org For instance, an improved labeling strategy in rats resulted in 94% ¹⁵N enrichment across all tissues. acs.org These high enrichment levels are essential for accurate quantitative analysis. acs.org
Table 2: Research Findings on In Vivo Labeling with ¹⁵N
| Animal Model | Labeling Method | Key Finding | Reference |
|---|---|---|---|
| Rats | ¹⁵N Spirulina Diet | Achieved 94% ¹⁵N enrichment in all tissues. | acs.org |
| Mice | ¹⁵N SILAC Diet | Labeled-based quantification showed less variation than label-free methods. | openaccesspub.org |
| Rats | ¹⁵N-labeled lysine (flooding dose) | Demonstrated suitability for measuring fractional protein synthesis rates. | nih.gov |
Advanced Analytical Techniques for Isotopic Quantification and Detection
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) stands as a cornerstone technology for the analysis of stable isotope-labeled molecules. Its high sensitivity and accuracy make it ideal for quantifying the incorporation of L-lysine:2HCl (epsilon-15N+) into peptides and proteins.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately measuring the mass-to-charge ratio (m/z) of ions, enabling the differentiation of isotopologues—molecules that differ only in their isotopic composition. In studies involving L-lysine:2HCl (epsilon-15N+), HRMS is crucial for quantifying the enrichment of the ¹⁵N isotope in biological samples. Techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide the necessary mass accuracy and resolution to distinguish the ¹⁵N-labeled lysine (B10760008) from the naturally occurring ¹⁴N lysine. chempep.com
This capability is fundamental in quantitative proteomics techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC experiments, cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) amino acids. thermofisher.com The incorporation of heavy lysine, such as ¹³C₆¹⁵N₂-L-lysine, into newly synthesized proteins results in a distinct mass shift. thermofisher.comcreative-biolabs.com HRMS can then accurately measure the relative signal intensities of the light and heavy peptide pairs, allowing for precise relative quantification of protein abundance between different experimental conditions. creative-biolabs.com The use of ultrahigh mass resolution can also reveal the isotopic fine structure, from which the enrichment levels of ¹⁵N can be unequivocally assigned. nih.govacs.org
| Peptide | Isotopic Label | Monoisotopic Mass (Da) | Mass Shift (Da) |
|---|---|---|---|
| AEDNADTLALVFEAPNQEK | Light (Natural Abundance) | 2059.98 | 0 |
| AEDNADTLALVFEAPNQEK | Heavy (13C6-Lysine) | 2065.98 | +6.00 |
| AEDNADTLALVFEAPNQEK | Heavy (13C6,15N2-Lysine) | 2067.97 | +7.99 |
This table illustrates the expected mass shifts for a peptide from the Proliferating cell nuclear antigen (PCNA) when labeled with different heavy isotopes of lysine. Data derived from representative SILAC experiments. thermofisher.com
Tandem Mass Spectrometry (MS/MS) is essential for confirming the specific location of isotopic labels within a molecule. In this technique, a precursor ion of interest (e.g., a peptide containing ¹⁵N-lysine) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides sequence information and reveals which fragments retain the isotopic label.
By analyzing the mass shift in the fragment ions (such as b- and y-ions in peptide fragmentation), researchers can confirm that the ¹⁵N label is specifically located on the lysine residue. nih.gov This is particularly important to rule out metabolic scrambling, where the ¹⁵N label might be transferred to other amino acids. nih.gov This level of detail is critical for the accurate interpretation of tracer experiments, ensuring that the metabolic pathways being studied are correctly mapped. nih.govacs.org
| Precursor Peptide | Fragment Ion Type | Fragment Sequence | Expected m/z (Light) | Observed m/z (Heavy) | Mass Shift (Da) |
|---|---|---|---|---|---|
| Y-A-E-L-K(13C615N2)-K | y1 | K | 147.11 | 147.11 | 0 |
| y2 | K-K | 275.21 | 283.20 | +7.99 | |
| b5 | Y-A-E-L-K | 651.36 | 659.35 | +7.99 | |
| b6 | Y-A-E-L-K-K | 779.45 | 787.44 | +7.99 |
This hypothetical data shows how the mass shift in fragment ions confirms the location of the heavy lysine. The y₁ ion, containing only the C-terminal (unlabeled) lysine, shows no mass shift, while fragments containing the labeled lysine (y₂ and b-ions) show the expected mass increase. researchgate.net
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. When coupled with gas chromatography and a combustion interface (GC-C-IRMS), it allows for the determination of the ¹⁵N/¹⁴N ratio in individual amino acids from complex biological samples. nih.gov This technique is exceptionally sensitive for tracing the flow of nitrogen through metabolic pathways.
In a typical workflow, proteins are hydrolyzed, and the resulting amino acids are derivatized to make them volatile for GC separation. Following separation, they are combusted to N₂ gas, which is then introduced into the IRMS. The instrument precisely measures the ratio of masses 29 (¹⁴N¹⁵N) and 28 (¹⁴N¹⁴N) to determine the ¹⁵N abundance. nih.gov This method has been successfully used to demonstrate that ¹⁵N from sources like ammonium chloride can be incorporated into lysine by the microflora in the gastrointestinal tract and that this newly synthesized lysine is available for body protein synthesis. nih.gov Studies using IRMS have also measured the natural ¹⁵N abundance in plasma-free amino acids, showing that lysine has one of the lowest variations. nih.gov
| Amino Acid | δ15N (‰ vs. Air) |
|---|---|
| Phenylalanine | -12 |
| Threonine | -5 |
| Lysine | +1 to +4 |
| Alanine | +10 to +15 |
| Leucine | +10 to +15 |
Data shows the range of natural ¹⁵N abundance, expressed in delta notation (δ¹⁵N), for several amino acids. Lysine exhibits a relatively small positive value with low variation. nih.gov
The large and complex datasets generated by mass spectrometry-based isotope tracing experiments necessitate specialized bioinformatics tools for processing and interpretation. mdpi.com These software packages automate critical steps such as peak detection, correction for natural isotope abundance, and calculation of isotopic enrichment. nih.govnih.gov
For metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions, several software tools are available. researchgate.net Programs like INCA and OpenFlux use the isotopic labeling patterns in metabolites to calculate intracellular fluxes. ucdavis.edu Other software, such as MaxQuant, is specifically designed for quantitative proteomics and can analyze SILAC data to determine relative protein abundance. mdpi.com More recent developments include integrated platforms like Garuda, which provides a series of "gadgets" to support the entire workflow of an isotope-tracing experiment, from creating measurement methods to data correction and mapping onto metabolic pathways. nih.govnih.gov
| Software Tool | Primary Function | Key Features |
|---|---|---|
| MaxQuant | Quantitative Proteomics | Designed for high-resolution MS data; SILAC analysis. mdpi.com |
| INCA | Metabolic Flux Analysis | Supports isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.edu |
| Garuda Isotope Calculation Gadgets | Integrated Workflow | GUI-based platform for natural isotope correction, fractional labeling calculation, and data mapping. nih.govnih.gov |
| PollyPhi | Metabolic Flux Analysis | Processes and analyzes isotope-labeled metabolic flux data, with visualization features. |
| CPExtract | Untargeted Metabolomics | Searches LC-HRMS data for user-defined isotopolog patterns. acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules at an atomic level. It provides information that is complementary to mass spectrometry.
Incorporating ¹⁵N-labeled lysine into proteins allows for the use of ¹⁵N NMR spectroscopy to probe the local environment of each lysine residue. chempep.com Heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, produce a spectrum where each nitrogen-bound proton gives rise to a distinct peak, providing a unique fingerprint of the protein. acs.org
Studies using ¹⁵N-labeled lysine have been instrumental in characterizing the dynamics of lysine side-chain amino (NH₃⁺) groups. nih.govsemanticscholar.org These groups are often involved in critical biological functions through the formation of hydrogen bonds and salt bridges. nih.gov ¹⁵N NMR relaxation experiments can measure the mobility of individual lysine side chains on timescales ranging from picoseconds to milliseconds. nih.gov For example, such studies on ubiquitin revealed that the NH₃⁺ group of Lys48, a key site for protein degradation signaling, is highly mobile. nih.gov Furthermore, specialized NMR pulse sequences have been developed to assign the ¹H and ¹⁵N resonances of these NH₃⁺ groups, even at low temperatures where hydrogen exchange is slowed. nih.govcopernicus.org
| Condition | Observed Moiety | Typical 15N Chemical Shift (ppm) | Reference |
|---|---|---|---|
| HoxD9 homeodomain-DNA complex (pH 5.8) | Lysine NH3+ | ~33 | acs.org |
| Staphylococcal nuclease variant (pH 8.0) | Protonated Lysine NζH3+ | 32.8 | copernicus.org |
| Staphylococcal nuclease variant (pH 8.0) | Deprotonated Lysine-66 NζH2 | 17.0 | copernicus.org |
The chemical shift of the ¹⁵N nucleus in the lysine side chain is highly sensitive to its local chemical environment and protonation state, providing a powerful probe for structural and functional studies.
Applications in Protein Structure Elucidation and Conformational Dynamics
The use of L-Lysine:2HCl (epsilon-¹⁵N+) is particularly valuable in the field of Nuclear Magnetic Resonance (NMR) spectroscopy for investigating protein structure and dynamics. The ¹⁵N isotope has a nuclear spin of ½, making it NMR-active and allowing it to be distinguished from the much more abundant ¹⁴N isotope. By selectively labeling lysine residues at the epsilon-nitrogen position, scientists can gain unique insights into the roles these residues play in protein function.
Lysine side chains are often located on the protein surface and are frequently involved in critical interactions, such as forming salt bridges, hydrogen bonds, and binding to other molecules like DNA or ligands. acs.org However, the signals from the side-chain amine protons can be difficult to detect with conventional NMR techniques due to their rapid exchange with water. acs.orgnih.gov Isotopic labeling with ¹⁵N helps to overcome this challenge.
Specialized NMR experiments have been developed to leverage the ¹⁵N label in lysine. For instance, the Heteronuclear In-Phase Single Quantum Coherence (HISQC) experiment provides much sharper signals and higher intensities for the NH₃⁺ groups compared to conventional methods. acs.org This allows for the direct observation of lysine side chains involved in functional interactions, such as those binding to DNA phosphate groups. acs.org By analyzing the chemical shifts and relaxation properties of the ¹⁵N nucleus, researchers can deduce information about the local chemical environment, ionization state, and mobility of individual lysine residues. This data is crucial for building accurate high-resolution models of protein structures and understanding how they change shape to perform their biological roles. rsc.org
The table below summarizes key NMR experiments used with ¹⁵N-labeled lysine and the type of information they provide.
| NMR Experiment | Information Gained | Research Findings |
| ¹H-¹⁵N HSQC/HISQC | Correlation between the ¹⁵N nucleus and its attached protons. | Enables direct observation of lysine NH₃⁺ groups, which is difficult with unlabeled proteins due to rapid water exchange. HISQC provides sharper lines and higher sensitivity than standard HSQC for these groups. acs.org |
| (H2C)N(CC)H-TOCSY | Connects the side-chain ¹⁵Nζ signal with CH₂ proton resonances. | Helps in the unambiguous assignment of ¹H and ¹⁵N resonances of the lysine NH₃⁺ groups, especially at lower temperatures where signals are more easily observed. nih.gov |
| HECENZ | Establishes correlations between ¹Hε, ¹³Cε, and ¹⁵Nζ nuclei. | Used to firmly assign the lysine ζ-¹⁵N signals in proteins that are also labeled with ¹³C, providing residue-specific information on the side chain's conformation. copernicus.org |
Chromatographic Separations in Conjunction with Isotope Detection
Chromatography is a fundamental technique for separating complex mixtures. When coupled with detectors capable of distinguishing between isotopes, it becomes a powerful method for tracing and quantifying molecules like L-Lysine:2HCl (epsilon-¹⁵N+) in biological samples.
Liquid Chromatography (LC) coupled with Mass Spectrometry
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern proteomics and metabolomics. In this technique, a liquid chromatograph first separates molecules based on their physicochemical properties (e.g., hydrophobicity, charge). The separated molecules are then ionized and introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z).
When analyzing proteins that have incorporated L-Lysine:2HCl (epsilon-¹⁵N+), the mass spectrometer can easily distinguish peptides containing the labeled lysine from their unlabeled counterparts. The ¹⁵N isotope adds one Dalton of mass compared to the normal ¹⁴N isotope. This precise mass difference allows for the accurate quantification of proteins and the study of protein turnover.
This approach is the foundation of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method. nih.gov In a typical SILAC experiment, one population of cells is grown in a medium containing normal lysine, while another is grown in a medium containing ¹⁵N-labeled lysine. creative-biolabs.com After the experiment, the protein samples from both cell populations are mixed, digested into peptides, and analyzed by LC-MS. The mass spectrometer detects pairs of peptide signals separated by a specific mass difference corresponding to the number of incorporated labeled lysines. The ratio of the intensities of these paired signals provides a precise measurement of the relative abundance of the protein in the two samples.
The following table illustrates the expected mass shift for a tryptic peptide containing one epsilon-¹⁵N labeled lysine residue.
| Peptide Attribute | Unlabeled Peptide | Labeled Peptide (epsilon-¹⁵N) |
| Example Sequence | Val-Gly-Lys | Val-Gly-Lys* |
| Monoisotopic Mass | 289.19 Da | 290.19 Da |
| Mass Shift | N/A | +1.00 Da |
| Mass Spectrometer Output | Single peak at m/z corresponding to 289.19 | Paired peak at m/z corresponding to 290.19 |
*Lys denotes a lysine residue labeled with ¹⁵N at the epsilon-nitrogen position.
Gas Chromatography (GC) for Metabolite Analysis
Gas chromatography, typically coupled with mass spectrometry (GC-MS), is a highly effective technique for the analysis of small, volatile molecules, including amino acid metabolites. To make non-volatile compounds like lysine and its derivatives suitable for GC analysis, they must first undergo a chemical derivatization process. nih.gov This process converts them into more volatile and thermally stable forms. Common derivatization steps include esterification followed by amidation. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer for detection.
By using L-Lysine:2HCl (epsilon-¹⁵N+) as a metabolic precursor, researchers can trace the path of the labeled nitrogen atom through various biochemical pathways. nih.gov For example, lysine can be degraded via the saccharopine or pipecolate pathways into various metabolites. nih.gov When a metabolite containing the ¹⁵N label is detected by the mass spectrometer, it will exhibit a mass shift of +1 Da compared to its unlabeled version. This allows for the unambiguous identification and quantification of metabolites derived directly from the labeled lysine, providing clear insights into the dynamics of lysine metabolism. nih.gov
The table below lists some key metabolites of lysine and the expected mass shift in their derivatized forms when analyzed by GC-MS, assuming the ¹⁵N label from the epsilon-amino group is retained.
| Metabolite | Derivatization Method | Expected Mass Shift of Derivatized Product |
| L-Pipecolic Acid | Esterification/Acylation | +1 Da |
| Saccharopine | Esterification/Acylation | +1 Da |
| α-Aminoadipic acid | Esterification/Acylation | 0 Da (label is lost) |
| Nε-acetyllysine | Esterification/Acylation | +1 Da |
Applications in Fundamental Biological and Biochemical Research
Elucidating Protein Turnover and Synthesis Rates
The dynamic nature of the proteome, where proteins are continuously synthesized and degraded, is central to cellular function. L-Lysine:2HCl, often labeled with both ¹³C and ¹⁵N, is a cornerstone of quantitative proteomics, particularly in the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. creative-biolabs.comthermofisher.comyale.edu
SILAC is a metabolic labeling strategy that allows for the accurate quantification of protein abundance between different cell populations. thermofisher.comyale.edu In a typical SILAC experiment, one population of cells is cultured in a medium containing a "light" (unlabeled) form of an essential amino acid, such as lysine (B10760008), while another population is grown in a medium with a "heavy" form, like L-Lysine:2HCl labeled with ¹³C and/or ¹⁵N. creative-biolabs.comthermofisher.com Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. yale.edu
When the cell populations are mixed, the corresponding proteins can be distinguished by mass spectrometry due to the mass difference imparted by the stable isotopes. The ratio of the peak intensities of the heavy and light peptides directly corresponds to the relative abundance of the protein in the two populations. creative-biolabs.com This technique minimizes quantitative errors as the samples are combined early in the experimental workflow. yale.edu
Interactive Data Table: Representative SILAC Data for Protein Quantification
The following table illustrates typical data obtained from a SILAC experiment comparing a control cell line ("Light" - unlabeled lysine) with a treated cell line ("Heavy" - ¹³C₆,¹⁵N₂-Lysine). The ratios indicate the change in protein abundance in response to the treatment.
| Protein ID | Peptide Sequence | Light Intensity (Arbitrary Units) | Heavy Intensity (Arbitrary Units) | Heavy/Light Ratio | Regulation |
| P12345 | VGALESGVFEVK | 150,000 | 450,000 | 3.0 | Upregulated |
| Q67890 | ALSDHJKLQWER | 200,000 | 100,000 | 0.5 | Downregulated |
| R11121 | TYUIOPASDFGK | 300,000 | 300,000 | 1.0 | Unchanged |
| S31415 | MNBVCXZLKJHG | 50,000 | 250,000 | 5.0 | Upregulated |
By modifying the SILAC approach, researchers can measure the rates of protein synthesis and degradation. In a "pulsed SILAC" (pSILAC) experiment, cells are grown in a light medium and then switched to a heavy medium for a defined period. sigmaaldrich.com The rate of incorporation of the heavy-labeled lysine into proteins provides a direct measure of the rate of protein synthesis. nih.gov
Conversely, to measure protein degradation, cells fully labeled with heavy lysine can be switched to a light medium. The rate of disappearance of the heavy-labeled proteins over time reflects their degradation rate. tau.ac.il These techniques have been applied to various biological systems, from cell cultures to whole organisms, to understand how protein turnover is regulated in health and disease. tau.ac.ilbiorxiv.org
Protein abundance is not static; it changes in response to various stimuli and cellular states. SILAC and its variations enable the monitoring of these dynamic changes with high precision. creative-biolabs.com For instance, researchers can compare the proteomes of cells before and after a specific treatment, or at different time points during a biological process like cell differentiation. This allows for the identification of proteins whose expression levels are altered, providing clues about their function and the underlying molecular mechanisms. creative-biolabs.comthermofisher.com
Tracing Nitrogen Metabolism Pathways
Nitrogen is a fundamental component of numerous biomolecules, including amino acids and nucleotides. jianhaidulab.com L-LYSINE:2HCL (EPSILON-15N+) is an invaluable tracer for elucidating the pathways of nitrogen metabolism. iaea.org The ¹⁵N label on the epsilon-amino group allows for the tracking of this specific nitrogen atom as it is transferred and incorporated into other molecules.
In mammals, the primary pathway for lysine catabolism occurs in the mitochondria, predominantly in the liver. nih.govresearchgate.net The initial step of the saccharopine pathway involves the transfer of the epsilon-amino group of lysine to α-ketoglutarate, forming saccharopine. creative-proteomics.com This transamination reaction introduces the ¹⁵N from epsilon-labeled lysine into the general nitrogen pool, primarily via the newly synthesized glutamate (B1630785). researchgate.net
From glutamate, the ¹⁵N can be further distributed into other amino acids through subsequent transamination reactions, or it can be incorporated into urea (B33335) for excretion. nih.gov By using L-LYSINE:2HCL (EPSILON-15N+) and analyzing the ¹⁵N enrichment in various metabolites over time, researchers can map the flow of this nitrogen through these interconnected catabolic and anabolic pathways. iaea.org
Interactive Data Table: Hypothetical Tracer Study of ¹⁵N from Epsilon-Lysine
This table illustrates the potential distribution of the ¹⁵N label from L-LYSINE:2HCL (EPSILON-15N+) into other nitrogen-containing compounds in a liver homogenate experiment.
| Time (hours) | ¹⁵N Enrichment in Lysine (%) | ¹⁵N Enrichment in Glutamate (%) | ¹⁵N Enrichment in Alanine (%) | ¹⁵N Enrichment in Urea (%) |
| 0 | 100 | 0 | 0 | 0 |
| 1 | 85 | 10 | 2 | 1 |
| 4 | 50 | 25 | 8 | 5 |
| 12 | 20 | 15 | 5 | 10 |
| 24 | 5 | 5 | 2 | 15 |
Studies using ¹⁵N-labeled compounds have been instrumental in quantifying the incorporation of nitrogen into various amino acids and urea. nih.gov While much of the research has focused on simpler ¹⁵N sources like ammonia, the principles are directly applicable to tracing the fate of the epsilon-nitrogen from lysine. nih.gov These experiments provide a quantitative understanding of how nitrogen from the breakdown of one amino acid is utilized for the synthesis of others, maintaining the cellular nitrogen balance.
Investigation of Lysine Metabolism in Specific Tissues and Organisms
The use of L-lysine isotopologues, particularly those labeled at the epsilon-amino group with ¹⁵N (L-lysine-ε-¹⁵N), has been instrumental in elucidating the tissue-specific and organism-specific pathways of lysine metabolism. Unlike labeling at the α-amino position, ε-¹⁵N labeling allows researchers to trace the fate of the lysine side chain, providing critical insights into its diverse metabolic roles beyond simple protein incorporation.
Early studies demonstrated that L-lysine labeled with ¹⁵N in the α-position is incorporated into proteins in rats without a significant change in the isotopic ratio, indicating that the α-amino group is not readily transferred. nih.gov However, later research utilizing L-[ε-¹⁵N]lysine revealed a more complex metabolic landscape. For instance, in mouse cerebellar slices, the ¹⁵N label from the ε-amino group of lysine was shown to be transferred to glutamate. nih.gov This finding suggests a potential pathway for de novo synthesis of neuronal glutamate and GABA, independent of the well-established astrocytic glutamine-glutamate cycle. nih.gov This is particularly significant for understanding neurotransmitter synthesis in the brain.
In mammalian brain, two primary pathways for lysine degradation have been identified: the saccharopine pathway, which is predominant in the liver, and the pipecolate pathway, which is more active in the brain. creative-proteomics.com Tracer studies using ¹⁵N-labeled lysine have been crucial in differentiating the activity of these pathways in different tissues. nih.govnih.gov For example, research has shown that L-lysine can be converted to L-pipecolate in the rat brain through the loss of its α-amino group. nih.gov
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique that often utilizes "heavy" isotopologues of lysine (and arginine), such as those containing ¹³C and ¹⁵N, to quantify differences in protein abundance between different cell populations. thermofisher.comnih.gov This method has been widely applied to study protein turnover and metabolic flux in various organisms, from yeast to human cells. nih.govyoutube.com By growing cells in media containing L-lysine labeled with heavy isotopes, researchers can track the incorporation of this labeled amino acid into newly synthesized proteins and subsequently measure protein turnover rates. biorxiv.org
The data below summarizes key findings from studies using ¹⁵N-labeled lysine to investigate metabolism in different biological contexts.
| Organism/Tissue | Isotope Used | Key Finding | Reference |
|---|---|---|---|
| Rat | α-¹⁵N-L-lysine | Incorporated into proteins without significant isotopic change, suggesting limited transamination at the α-position. | nih.gov |
| Mouse Cerebellar Slices | ε-¹⁵N-L-lysine | ¹⁵N label transferred to glutamate, indicating a potential role in de novo neurotransmitter synthesis. | nih.gov |
| Rat Brain | ¹⁵N-L-lysine | Demonstrated the conversion of L-lysine to L-pipecolate, highlighting the activity of the pipecolate pathway in this tissue. | nih.gov |
Characterization of Post-Translational Modifications (PTMs) Involving Lysine
The epsilon-amino group of lysine is a hub for a multitude of post-translational modifications (PTMs), which dramatically expand the functional diversity of the proteome. springernature.comnih.govchomixbio.com These modifications, including methylation, ubiquitination, and acetylation, are critical for regulating nearly all cellular processes. nih.govnih.gov The use of stable isotopes, such as ¹⁵N incorporated into the epsilon-amino group of lysine, provides a powerful tool for the quantitative and dynamic analysis of these PTMs by mass spectrometry. chomixbio.com
Lysine Methylation Dynamics and Epigenetic Regulation
Lysine methylation is a key epigenetic modification, particularly on histone proteins, where it plays a crucial role in regulating chromatin structure and gene expression. nih.govnih.gov The methylation of specific lysine residues on histones can either activate or repress transcription, depending on the site and the degree of methylation (mono-, di-, or tri-methylation). nih.govnih.gov
Stable isotope labeling techniques are invaluable for studying the dynamics of histone methylation. nih.gov By introducing ¹⁵N-labeled precursors, researchers can monitor the transfer of methyl groups and the turnover of methylation marks on histones. nih.gov This approach allows for the measurement of histone methylation dynamics under different cellular conditions, providing insights into the metabolic control of epigenetic modifications. nih.gov For example, chronic methamphetamine use in rodents has been shown to cause epigenetic alterations, including histone methylation at specific lysine residues, in the brain's reward pathways, leading to changes in gene expression related to addiction. wikipedia.org
The table below highlights the role of lysine methylation in epigenetic regulation.
| Modification | Key Function | Biological Context | Reference |
|---|---|---|---|
| Histone Lysine Methylation | Regulates gene expression by altering chromatin structure. | Development, cell differentiation, response to environmental stimuli. | nih.govnih.gov |
| H3K27 Trimethylation | Instrumental in regulating spatio-temporal patterns of key developmental genes. | Plant development, cell fate, and metabolic pathways. | biorxiv.org |
| Histone Methylation (addiction) | Alters gene expression in brain reward pathways. | Chronic methamphetamine use in rodents. | wikipedia.org |
Ubiquitination and Proteasomal Degradation Pathways
Ubiquitination is the process of attaching one or more ubiquitin molecules to a substrate protein, most commonly to the ε-amino group of a lysine residue. nih.govportlandpress.com This modification serves as a versatile cellular signal, with its most prominent role being the targeting of proteins for degradation by the proteasome. nih.govthermofisher.com The formation of a polyubiquitin (B1169507) chain, typically linked through specific lysine residues on ubiquitin itself (e.g., K48), is a canonical signal for proteasomal degradation. nih.gov
Stable isotope labeling approaches, such as SILAC, have been employed to quantitatively study changes in the ubiquitome in response to various stimuli or in different disease states. biorxiv.org For instance, a SILAC-based workflow can be used to determine the turnover rates of proteins in cells treated with proteasome inhibitors. biorxiv.org By tracking the incorporation of heavy isotope-labeled lysine into the proteome over time, researchers can differentiate between pre-existing and newly synthesized proteins and measure their degradation rates. biorxiv.org This allows for the identification of proteins that are targeted for degradation via the ubiquitin-proteasome pathway. biorxiv.org
Acetylation and Other Acylations of Lysine Residues
Lysine acetylation, the transfer of an acetyl group to the epsilon-amino group of lysine, is a critical PTM that neutralizes the positive charge of the lysine side chain, thereby influencing protein structure, protein-protein interactions, and enzyme activity. nih.govfigshare.com Like methylation, histone acetylation is a key epigenetic mark associated with transcriptional activation. nih.gov Beyond histones, thousands of proteins in various cellular compartments, particularly mitochondria, are acetylated, indicating a broad role for this modification in regulating metabolism. nih.gov
Isotope labeling strategies are crucial for the quantitative analysis of lysine acetylation. nih.gov For example, a mass spectrometry method using a combination of isotope labeling and the detection of a diagnostic fragment ion can determine the stoichiometry of protein lysine acetylation. nih.gov This allows for the measurement of the proportion of a specific lysine residue that is acetylated within a cell. nih.gov Furthermore, ¹H-¹⁵N NMR spectroscopy has been used to examine lysine acetylation in a time-resolved manner, providing insights into the kinetics and structural consequences of this modification. researchgate.net
In addition to acetylation, a growing number of other lysine acylations have been discovered, including propionylation, butyrylation, succinylation, and malonylation, further expanding the regulatory potential of lysine modifications. chomixbio.comnih.gov
Probing Protein-Protein Interactions and Interactome Mapping
The incorporation of stable isotopes, such as in L-LYSINE:2HCL (EPSILON-15N+), is a cornerstone of modern quantitative proteomics for the study of protein-protein interactions (PPIs). nih.gov These methods allow for the precise quantification of proteins in complex mixtures, which is essential for mapping interaction networks and understanding the dynamic nature of protein complexes. nih.gov
Differentiation of Specific Binders from Non-Specific Associations
A significant challenge in PPI studies, particularly those involving affinity purification, is distinguishing bona fide interaction partners from non-specific background proteins that co-purify with the bait protein. youtube.com SILAC-based quantitative proteomics provides an elegant solution to this problem. youtube.com
In a typical SILAC experiment for PPI analysis, two cell populations are grown in media containing either "light" (normal isotope abundance) or "heavy" (e.g., ¹³C₆,¹⁵N₂-lysine) amino acids. thermofisher.comyoutube.com The bait protein is immunoprecipitated from the "heavy" labeled cell lysate, while a control immunoprecipitation (e.g., using an isotype-matched antibody or a mock-transfected cell line) is performed on the "light" labeled lysate. The two eluates are then mixed, digested, and analyzed by mass spectrometry. nih.gov
Specific interaction partners of the bait protein will be highly enriched in the "heavy" channel, resulting in a high heavy-to-light (H/L) ratio. youtube.com In contrast, non-specific background proteins will be present in roughly equal amounts in both the bait and control pull-downs, yielding an H/L ratio close to 1. youtube.com This quantitative distinction allows for the confident identification of specific interactors.
The table below illustrates the principles of using SILAC for differentiating specific from non-specific binders.
| Protein Type | Expected H/L Ratio | Interpretation | Reference |
|---|---|---|---|
| Specific Interaction Partner | >> 1 | Significantly enriched in the bait pulldown compared to the control. | youtube.com |
| Non-Specific Background Protein | ≈ 1 | Present in similar amounts in both bait and control pulldowns. | youtube.com |
Furthermore, chemical cross-linking coupled with mass spectrometry (XL-MS) and stable isotope labeling can provide spatial information about protein interactions. nih.gov Isotope-coded cross-linkers or metabolic labeling with SILAC can be used to quantify changes in protein conformations and interactions between different states. nih.gov Similarly, lysine reactivity profiling, which measures the accessibility of lysine residues to chemical probes, can be combined with isotopic labeling to map interaction interfaces and conformational changes within protein complexes. nih.govrsc.orgrsc.org Changes in the reactivity of specific lysine residues upon complex formation can pinpoint the location of the interaction interface. rsc.orgrsc.org
Quantitative Analysis of Protein Complexes
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used and robust method for quantitative proteomics. nih.govresearchgate.net In this approach, different populations of cells are cultured in media where a specific amino acid is either in its natural isotopic form ("light") or a stable isotope-labeled form ("heavy"). L-Lysine, being an essential amino acid, is a common choice for SILAC experiments. nih.gov
When cells are grown for several divisions in media containing L-Lysine:2HCl (epsilon-¹⁵N) or other heavy lysine variants, the labeled amino acid is incorporated into all newly synthesized proteins. creative-biolabs.com After experimental treatment, the "heavy" and "light" cell populations can be combined. Proteins are then extracted, digested (typically with trypsin, which cleaves after lysine and arginine residues), and analyzed by mass spectrometry. nih.gov
Because the heavy lysine introduces a known mass shift, every lysine-containing peptide from the "heavy" sample will appear in the mass spectrum at a slightly higher mass-to-charge ratio than its "light" counterpart. The ratio of the intensities of the heavy and light peptide peaks provides a highly accurate measure of the relative abundance of that protein between the two samples. creative-biolabs.com This method is particularly powerful for studying protein complexes, as it allows researchers to precisely quantify changes in the abundance of complex components in response to different stimuli or in different cellular states.
| Isotopologue | Isotopic Label | Mass Shift (Da) vs. Light Lysine | Common Use |
|---|---|---|---|
| "Light" L-Lysine | ¹²C₆, ¹⁴N₂ | 0 | Control Population |
| "Medium" L-Lysine | 4,4,5,5-D₄ | +4 | Multiplex (3-plex) Experiments thermofisher.com |
| "Heavy" L-Lysine | ¹³C₆ | +6 | Experimental Population |
| "Heavy" L-Lysine | ¹³C₆, ¹⁵N₂ | +8 | Experimental Population, maximal mass shift thermofisher.com |
Studies in Cellular and Organismal Physiology (Non-Human Models)
The lysine biosynthetic pathway is essential for bacteria but absent in mammals, making it an attractive target for the development of novel antibiotics. eolss.netnih.gov L-Lysine labeled with ¹⁵N is instrumental in studying these microbial pathways. By providing a labeled nitrogen source, such as (¹⁵NH₄)₂SO₄, to bacterial cultures, microorganisms like Brevibacterium flavum can be used to fermentatively produce multigram quantities of L-[¹⁵N₂]lysine. nih.govosti.gov This labeled lysine can then be used as a tracer to elucidate the intricate steps of its synthesis and catabolism in various microorganisms. These studies help identify critical enzymes and regulatory points within the pathway, providing valuable information for designing targeted antimicrobial agents. eolss.netcabidigitallibrary.org
Plants, like bacteria, can synthesize their own lysine. scispace.com Understanding the metabolic pathways of essential amino acids in plants is crucial for improving the nutritional value of crops. The use of L-Lysine:2HCl (epsilon-¹⁵N) allows researchers to trace the movement and transformation of lysine within the plant. For example, studies in Arabidopsis have used [ε-¹⁵N]-L-lysine to follow its conversion into other nitrogen-containing metabolites, such as the alkaloid precursor cadaverine. researchgate.net This type of tracer study provides direct evidence of metabolic links and helps map the complex network of amino acid metabolism, which is also involved in plant responses to biotic and abiotic stress. nih.gov
The principles of SILAC have been successfully adapted for use in whole organisms, including the invertebrate models Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode). nih.govnih.gov These models are fed a diet, such as yeast or E. coli, that has been grown in media containing heavy labeled amino acids like ¹⁵N-lysine. nih.gov This results in the metabolic labeling of the entire proteome of the invertebrate. nih.gov These "SILAC flies" or labeled worms can then be used for in vivo quantitative proteomics to compare protein expression across different developmental stages, between sexes, or in response to environmental stressors like heat shock. nih.govnih.gov This approach provides a powerful system for studying complex biological processes within the context of a whole, living organism.
| Model Organism | Labeling Method | Research Application Example | Reference |
|---|---|---|---|
| Drosophila melanogaster (Fruit Fly) | Feeding with ¹⁵N-labeled yeast | Investigating sexual dimorphism by comparing male and female proteomes | nih.gov |
| Caenorhabditis elegans (Nematode) | Feeding with ¹⁵N-labeled E. coli | Characterizing the heat shock response | nih.gov |
Stable Isotope Labeling in Mammals (SILAM) extends metabolic labeling to rodents, most commonly the mouse (Mus musculus). isotope.com In the SILAM approach, mice are fed a specialized diet in which the protein source is fully labeled with a stable isotope, such as a diet containing ¹⁵N-labeled spirulina or specific ¹⁵N-labeled amino acids. isotope.comopenaccesspub.orgplos.org Over time, the tissues of the mouse become almost completely enriched with the heavy isotope.
The labeled "SILAM mouse" serves as an ideal internal standard for quantitative proteomics. nih.gov Tissue from the labeled mouse can be mixed in a 1:1 ratio with tissue from an unlabeled experimental mouse (e.g., a disease model). openaccesspub.org This mixture is then processed for mass spectrometry analysis. The resulting data allows for highly accurate quantification of thousands of proteins across different tissues, providing deep insights into the molecular basis of diseases and systemic metabolism. openaccesspub.orgplos.org
| Step | Description |
|---|---|
| 1. Labeling | A cohort of mice is raised on a diet containing ¹⁵N-labeled amino acids until a high degree of isotopic incorporation is achieved throughout the proteome. nih.gov |
| 2. Experiment | An unlabeled cohort of mice serves as the experimental group (e.g., treated with a drug or representing a disease model). |
| 3. Sample Mixing | Tissues of interest are harvested from both the labeled "standard" mouse and the unlabeled experimental mouse and are mixed in a precise 1:1 ratio. openaccesspub.org |
| 4. Proteomic Analysis | The combined sample is processed (protein extraction, digestion) and analyzed by LC-MS/MS. |
| 5. Quantification | The relative abundance of each protein is determined by comparing the signal intensities of the ¹⁴N ("light") and ¹⁵N ("heavy") peptide pairs. openaccesspub.org |
Research into Amino Acid Transport and Bioavailability Mechanisms
L-Lysine:2HCl (epsilon-¹⁵N) is an invaluable tracer for studying the absorption, distribution, and metabolism of dietary lysine. When a subject ingests a known amount of ¹⁵N-labeled lysine, researchers can track its appearance in the bloodstream, its uptake into tissues, and its incorporation into newly synthesized proteins. nih.gov This allows for the direct measurement of lysine's bioavailability from different food sources and the effects of food processing, such as cooking methods, on its availability. ubc.ca
Furthermore, these tracer studies can shed light on the complex interplay between the host and gut microbiota. Research has shown that intestinal bacteria can utilize nitrogen from sources like urea to synthesize essential amino acids, including lysine. cambridge.orgnih.gov By administering ¹⁵N-labeled compounds, it is possible to demonstrate that ¹⁵N is incorporated into lysine by the gut flora, and that this microbially-synthesized lysine can then be absorbed and utilized by the host, contributing to the body's amino acid pool. cambridge.orgnih.govnih.gov
Methodological Considerations and Challenges in Isotope Tracer Studies
Optimization of Labeling Efficiency and Isotopic Purity
Achieving high labeling efficiency and maintaining isotopic purity are foundational to the success of tracer studies. Incomplete labeling can lead to an underestimation of metabolic rates and complicate data analysis. nih.govfrontiersin.org The efficiency of incorporating the 15N label from L-lysine into the cellular machinery is influenced by several factors.
Key factors influencing labeling efficiency include the isotopic purity of the tracer itself, the duration of the labeling period, and the metabolic state of the biological system under investigation. frontiersin.org For instance, in cell culture experiments, achieving a high level of isotopic enrichment often requires extended incubation periods to allow for sufficient protein turnover and incorporation of the labeled amino acid. nih.gov It is also critical to use a tracer with high isotopic purity (typically >98-99%) to ensure that the observed signal is from the labeled compound. sigmaaldrich.comisotope.com
Furthermore, experimental conditions must be tightly controlled. In cell culture, using dialyzed serum is recommended to avoid the introduction of unlabeled amino acids that would compete with the 15N-lysine tracer. nih.gov The concentration of the tracer must also be optimized to achieve sufficient enrichment without causing metabolic perturbations. nih.gov
Table 1: Factors Affecting Labeling Efficiency with L-LYSINE:2HCL (EPSILON-15N+)
| Factor | Consideration | Mitigation Strategy |
| Isotopic Purity of Tracer | Low purity introduces unlabeled molecules, reducing maximum possible enrichment. | Use tracers with certified high isotopic purity (e.g., >99 atom % 15N). sigmaaldrich.comisotope.com |
| Labeling Duration | Insufficient time leads to incomplete incorporation into proteins and other metabolites. | Optimize labeling time based on the turnover rate of the protein or pathway of interest. frontiersin.orgnih.gov |
| Unlabeled Lysine (B10760008) Sources | Presence of natural lysine in media (e.g., from serum) dilutes the tracer. | Use chemically defined media or dialyzed fetal bovine serum to remove unlabeled amino acids. nih.gov |
| Metabolic State | The rate of protein synthesis and catabolism affects tracer incorporation. | Ensure the system is in a metabolic steady state for predictable and consistent labeling. nih.gov |
Minimizing Isotope Dilution and Scrambling
Isotope dilution occurs when the labeled tracer is diluted by an endogenous, unlabeled form of the same molecule (the tracee). nih.gov This is a central concept in tracer kinetics, but it must be carefully managed. For example, the synthesis of essential amino acids by gut microflora can introduce unlabeled lysine into the host's metabolic pools, diluting the infused 15N-lysine tracer and affecting measurements of endogenous losses. nih.gov
Metabolic scrambling presents another significant challenge. This occurs when the isotopic label is transferred from the original tracer molecule to other molecules through interconnected metabolic pathways. nih.govpnas.org For L-lysine, while the carbon skeleton is relatively stable, the 15N atom on the epsilon-amino group can be exchanged. nih.gov Studies have shown that the 15N label from one amino acid can be transferred to others via transamination reactions, leading to the labeling of non-target amino acids like alanine, glycine, and valine. nih.gov This scrambling can complicate the interpretation of results by making it appear as if a pathway is active when it is merely receiving a scrambled label.
Minimizing these effects requires careful experimental design, such as choosing the appropriate sampling site (e.g., portal vein vs. systemic circulation) to capture the isotopic enrichment of precursor pools before extensive dilution or scrambling occurs. nih.gov
Experimental Design for Quantitative Accuracy
The design of the experiment is paramount for obtaining quantitatively accurate and interpretable data. A primary goal in many tracer studies is to achieve a metabolic and isotopic steady state. nih.gov A metabolic steady state implies that the concentrations of metabolites are constant over time, while an isotopic steady state (or plateau enrichment) is reached when the ratio of the labeled tracer to the unlabeled tracee becomes constant in the sampling pool. nih.govnih.gov
Achieving this state allows for simpler mathematical modeling to calculate flux rates. nih.gov Continuous infusion of the 15N-lysine tracer is a common method used to reach an isotopic plateau. nih.gov The duration of the infusion must be sufficient for the system to equilibrate; this can range from minutes for rapidly turning over metabolites to hours or even days for larger protein pools. frontiersin.orgnih.gov
The choice of tracer and the specific position of the label are also critical design elements. mdpi.com L-LYSINE:2HCL (EPSILON-15N+) is chosen specifically to trace the fate of the nitrogen atom on the side chain of lysine, which is involved in a variety of post-translational modifications and metabolic reactions distinct from the alpha-amino group.
Table 2: Key Considerations in Experimental Design for 15N-Lysine Tracer Studies
| Design Element | Objective | Rationale |
| Tracer Infusion Protocol | Achieve isotopic steady state. | Continuous infusion allows for the calculation of flux rates using simpler algebraic equations once a plateau in isotopic enrichment is reached. nih.gov |
| Sampling Schedule | Capture the dynamics of label incorporation. | Multiple time points are necessary to confirm that an isotopic steady state has been achieved or to model non-steady-state kinetics. mdpi.com |
| Precursor Pool Sampling | Determine the true enrichment of the substrate for a given process. | The isotopic enrichment of the immediate precursor (e.g., aminoacyl-tRNA for protein synthesis) is the most accurate value to use in calculations, though it is often difficult to measure directly. |
| Control Groups | Account for background enrichment and non-specific effects. | Proper controls are essential to distinguish between metabolic changes and experimental artifacts. mdpi.com |
Data Interpretation and Modeling of Metabolic Fluxes
Once samples are collected, the analysis typically involves mass spectrometry (MS) to measure the ratio of the 15N-labeled lysine to its unlabeled 14N counterpart. acs.org High-resolution mass spectrometry is a powerful tool that can distinguish between different isotopologues (molecules that differ only in their isotopic composition). frontiersin.orgnih.gov
The raw data from the mass spectrometer consists of mass-to-charge ratios and their intensities. From this, the isotopic enrichment (often expressed as atom percent excess) is calculated. This value represents the percentage of the pool that is labeled with the tracer. nih.gov
Interpreting this data requires mathematical modeling to translate isotopic enrichment data into meaningful metabolic flux rates (i.e., the rate of a metabolic pathway). nih.gov The models can range from simple algebraic equations for steady-state, single-pool systems to more complex compartmental models that account for multiple pools and non-steady-state conditions. nih.gov For instance, the rate of appearance (Ra) of unlabeled lysine into a pool can be calculated from the dilution of the infused 15N-lysine tracer at isotopic steady state. nih.gov More sophisticated approaches, like Metabolic Flux Analysis (MFA), use computational algorithms to fit the labeling patterns of multiple metabolites to a network model, allowing for the simultaneous quantification of numerous intracellular fluxes. nih.gov
Limitations of Isotopic Tracing Techniques
Despite their power, isotopic tracing techniques using L-LYSINE:2HCL (EPSILON-15N+) are not without limitations. A significant challenge, particularly in whole-organism studies, is the difficulty in defining and accessing the true precursor pool for a metabolic process. nih.gov For example, the enrichment of 15N-lysine in arterial blood may not accurately reflect the enrichment of the lysyl-tRNA pool used for protein synthesis within a specific tissue.
Other limitations include:
Incomplete Tracer Incorporation: In organisms with slow protein turnover, achieving 100% isotopic enrichment is often impractical, which can complicate protein identification in proteomic studies. nih.gov
Complexity of Data Analysis: The analysis of mass spectrometry data from 15N labeling can be more complex than other methods like SILAC, where mass differences are more uniform. frontiersin.org
Physiological Perturbations: The act of infusion or altering diets to introduce a tracer can itself perturb the metabolic system under study. nih.gov
Assumptions in Modeling: All kinetic models rely on a set of assumptions (e.g., steady state, well-mixed compartments) that may not perfectly represent the biological reality. nih.gov
Careful consideration and acknowledgment of these limitations are crucial for the robust interpretation of data from studies utilizing 15N-labeled lysine tracers. frontiersin.org
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Data (e.g., Proteomics, Metabolomics)
The integration of ε-¹⁵N lysine (B10760008) tracing with multi-omics platforms, such as proteomics and metabolomics, represents a significant step towards a holistic understanding of cellular processes. By tracing the ¹⁵N label, researchers can simultaneously monitor the synthesis and turnover of proteins and the flux of nitrogen through various metabolic pathways. creative-proteomics.compharmiweb.com This approach allows for the direct correlation of changes in the proteome with alterations in the metabolome, providing a more complete picture of the cellular response to stimuli or disease states.
In proteomics, ε-¹⁵N lysine is a key component of Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a powerful technique for quantitative analysis of protein expression. pharmiweb.comnih.govnih.gov By growing cells in media containing heavy (¹⁵N-labeled) lysine, researchers can differentiate between protein populations from different experimental conditions, allowing for precise quantification of changes in protein abundance. nih.gov
In metabolomics, tracing the ¹⁵N from lysine into other metabolites provides crucial information about metabolic pathways and their interconnectivity. nih.govcreative-proteomics.com This is particularly valuable for studying nitrogen metabolism, a fundamental process in all living organisms. ckisotopes.com The combination of these omics approaches, powered by ε-¹⁵N lysine tracing, is enabling a more dynamic and systems-level view of biology. uit.nonih.gov
Table 1: Applications of ε-¹⁵N Lysine in Multi-Omics Approaches
| Omics Field | Application of ε-¹⁵N Lysine | Key Insights Gained |
| Proteomics | Quantitative analysis of protein synthesis and turnover (e.g., SILAC). nih.govnih.gov | Precise measurement of changes in protein expression levels under different conditions. pharmiweb.com |
| Metabolomics | Tracing nitrogen flux through metabolic pathways. nih.govcreative-proteomics.com | Understanding of nitrogen assimilation, amino acid catabolism, and pathway interconnectivity. nih.gov |
| Integrated Omics | Correlating changes in the proteome with the metabolome. | A systems-level understanding of cellular responses to stimuli and disease. |
Development of Novel Isotope Labeling Strategies
While ε-¹⁵N lysine is a powerful tool, the development of novel isotope labeling strategies is an active area of research aimed at expanding the scope and resolution of metabolic studies. One emerging area is the combination of ¹⁵N labeling with other stable isotopes, such as ¹³C, to simultaneously trace both nitrogen and carbon flux through metabolic networks. nih.govbiorxiv.org This dual-labeling approach provides a more comprehensive view of metabolic dynamics. bham.ac.ukacs.org
Another avenue of development is pulsed SILAC (pSILAC), which involves the timed introduction and removal of labeled amino acids to monitor protein synthesis and degradation rates over time. nih.gov This provides a temporal dimension to proteomic analysis, allowing researchers to study the dynamics of the proteome in response to various perturbations. Furthermore, innovative strategies are being developed for in vivo labeling of organisms, which is crucial for studying metabolism in the context of a whole animal. creative-proteomics.com
Table 2: Comparison of Isotope Labeling Strategies
| Labeling Strategy | Description | Advantages | Limitations |
| ε-¹⁵N Lysine Labeling | Incorporation of lysine with a ¹⁵N label at the epsilon nitrogen. | Specific tracing of lysine metabolism and protein synthesis. | Provides information primarily on nitrogen flux. |
| Dual ¹³C/¹⁵N Labeling | Simultaneous use of ¹³C and ¹⁵N labeled substrates. nih.govbiorxiv.org | Comprehensive analysis of both carbon and nitrogen metabolism. nih.gov | Increased complexity of data analysis. |
| Pulsed SILAC (pSILAC) | Timed introduction and removal of labeled amino acids. nih.gov | Allows for the study of proteome dynamics over time. | Requires carefully controlled experimental conditions. |
| In Vivo Labeling | Administration of stable isotopes to living organisms. creative-proteomics.com | Enables the study of metabolism in a whole-animal context. | Can be challenging to control label distribution and incorporation. |
Advanced Computational Modeling for Complex Metabolic Networks
The vast datasets generated from ε-¹⁵N lysine tracing experiments necessitate the use of advanced computational models to extract meaningful biological insights. Metabolic Flux Analysis (MFA) is a key computational technique that uses isotope tracing data to quantify the rates of metabolic reactions within a cell. creative-proteomics.comnih.gov By modeling the flow of the ¹⁵N label through the metabolic network, MFA can provide a detailed picture of cellular metabolism. bham.ac.uknih.gov
Future developments in this area will focus on creating more sophisticated and comprehensive metabolic models that can integrate data from multiple omics platforms. biorxiv.org These models will be essential for understanding the complex interplay between different metabolic pathways and for predicting how metabolism will respond to genetic or environmental changes. Bayesian statistical methods are also being incorporated to improve the accuracy and robustness of flux estimations. nih.govbiorxiv.org
Table 3: Computational Tools for Metabolic Network Analysis
| Computational Tool | Function | Application with ε-¹⁵N Lysine Data |
| Metabolic Flux Analysis (MFA) | Quantifies the rates of metabolic reactions. creative-proteomics.com | Determines the flux of nitrogen through various metabolic pathways. nih.gov |
| Multi-Omics Integration Platforms | Integrates data from proteomics, metabolomics, and other omics fields. biorxiv.org | Creates a comprehensive, systems-level model of cellular metabolism. |
| Bayesian Modeling | Provides a statistical framework for flux estimation. nih.govbiorxiv.org | Improves the accuracy and provides confidence intervals for calculated metabolic fluxes. |
Application in High-Throughput Screening and Systems Biology
The principles of ε-¹⁵N lysine tracing are being adapted for high-throughput screening (HTS) platforms to accelerate drug discovery and systems biology research. alitheagenomics.com HTS allows for the rapid testing of thousands of compounds for their effects on cellular metabolism. nih.govnih.gov By incorporating ¹⁵N labeling, these screens can provide more detailed information about the specific metabolic pathways affected by a particular compound. alitheagenomics.com
In systems biology, which aims to understand the complex interactions within biological systems, ε-¹⁵N lysine tracing provides a valuable tool for mapping and quantifying metabolic networks on a large scale. uit.no This information is crucial for building predictive models of cellular behavior and for identifying key nodes in metabolic networks that could be targeted for therapeutic intervention.
Table 4: High-Throughput Applications of ε-¹⁵N Lysine Tracing
| Application Area | Description | Potential Impact |
| Drug Discovery | High-throughput screening of compound libraries for effects on metabolism. alitheagenomics.com | Faster identification of drug candidates that target specific metabolic pathways. metsol.com |
| Systems Biology | Large-scale mapping and quantification of metabolic networks. uit.no | Development of predictive models of cellular behavior and identification of therapeutic targets. |
| Functional Genomics | Screening of gene knockout libraries to identify genes involved in specific metabolic pathways. | Elucidation of gene function and its role in metabolism. |
Exploration of New Biological Questions Addressable by ε-¹⁵N Lysine Tracing
The versatility of ε-¹⁵N lysine tracing opens the door to addressing a wide range of new and exciting biological questions. For instance, it can be used to study the role of specific lysine post-translational modifications, such as methylation and acetylation, in regulating protein function and cellular signaling. nih.govnih.govnih.gov By tracing the incorporation of ¹⁵N-lysine into modified proteins, researchers can gain insights into the dynamics of these modifications.
Another promising area is the study of nitrogen cycling in complex ecosystems, such as the gut microbiome or soil environments. kit.edu By introducing ¹⁵N-labeled compounds, scientists can track the flow of nitrogen between different organisms and elucidate the metabolic interactions that shape these communities. Furthermore, ε-¹⁵N lysine tracing can be applied to investigate the metabolic adaptations of cells in different physiological states, such as during development, aging, or in response to disease.
Table 5: Emerging Research Questions for ε-¹⁵N Lysine Tracing
| Research Area | Specific Question | Experimental Approach |
| Post-Translational Modifications | What are the dynamics of lysine methylation and acetylation in response to cellular signals? nih.gov | Pulse-chase experiments with ε-¹⁵N lysine followed by mass spectrometry-based proteomics. nih.gov |
| Microbiome Research | How is nitrogen shared and competed for among different species in the gut microbiome? | Introduction of ¹⁵N-labeled nutrients into an in vitro or in vivo model of the gut microbiome. |
| Developmental Biology | How do metabolic pathways change during cellular differentiation and tissue development? | ε-¹⁵N lysine tracing at different stages of development in cell culture or animal models. |
| Disease Metabolism | What are the metabolic vulnerabilities of cancer cells that can be targeted for therapy? | Comparing the metabolic flux maps of cancer cells and normal cells using ¹⁵N tracing. |
Q & A
Q. How is L-Lysine:2HCl (ε-15N+) synthesized, and what analytical methods validate its isotopic labeling?
The synthesis involves incorporating stable isotopes (15N) at the ε-amino group of lysine through enzymatic or chemical methods. For example, isotopic enrichment is achieved using 15N-labeled ammonium salts during bacterial fermentation or via chemical synthesis using labeled precursors. Post-synthesis, the compound is purified via crystallization or chromatography. Characterization employs:
Q. What protocols ensure stability and proper storage of L-Lysine:2HCl (ε-15N+) in laboratory settings?
To maintain stability:
- Store at -20°C in airtight, light-protected containers to prevent degradation.
- Avoid repeated freeze-thaw cycles, which may compromise isotopic integrity.
- Use desiccants to minimize moisture absorption, as the hydrochloride form is hygroscopic .
- Regularly validate stability via thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) to detect decomposition .
Advanced Research Questions
Q. How can L-Lysine:2HCl (ε-15N+) be integrated into metabolic flux analysis (MFA) to study protein turnover?
- Experimental design : Introduce the labeled lysine into cell cultures or animal models under controlled conditions (e.g., isotope steady-state or pulse-chase experiments).
- Sample preparation : Extract proteins, hydrolyze them to free amino acids, and isolate lysine via cation-exchange chromatography.
- Data acquisition : Use LC-MS/MS to quantify 15N incorporation into peptides. Calculate flux rates using computational models like Isotopomer Spectral Analysis (ISA) .
- Validation : Cross-check results with parallel experiments using 13C-labeled lysine to resolve overlapping isotopic peaks .
Q. What strategies resolve discrepancies in isotopic enrichment data from tracer studies using L-Lysine:2HCl (ε-15N+)?
- Source verification : Confirm the isotopic purity of the compound via elemental analysis-MS to rule out batch variability .
- Experimental controls : Include unlabeled lysine controls to distinguish background noise from true signal.
- Data normalization : Use internal standards (e.g., deuterated lysine) to correct for instrument drift .
- Model refinement : Adjust MFA parameters (e.g., compartmentalization assumptions) if observed fluxes contradict theoretical predictions .
Q. How is L-Lysine:2HCl (ε-15N+) utilized in NMR-based structural studies of biomacromolecules?
- Sample preparation : Incorporate the labeled lysine into proteins during recombinant expression. For example, use 15N-labeled M9 media in E. coli cultures.
- NMR experiments : Perform heteronuclear single quantum coherence (HSQC) to resolve ε-15N signals in protein spectra. Assign peaks using site-directed mutagenesis or comparative modeling.
- Dynamic studies : Apply relaxation dispersion NMR to probe lysine side-chain motions in enzyme active sites or protein-protein interfaces .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
